An In-depth Technical Guide to the Physicochemical Properties of 3-(Cyclohexylaminocarbonyl)-5-nitrophenylboronic acid
An In-depth Technical Guide to the Physicochemical Properties of 3-(Cyclohexylaminocarbonyl)-5-nitrophenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
3-(Cyclohexylaminocarbonyl)-5-nitrophenylboronic acid is a specialized organic compound with significant potential in drug discovery and development. Its unique molecular architecture, featuring a nitrophenylboronic acid core coupled with a cyclohexylaminocarbonyl substituent, suggests a nuanced profile of reactivity, solubility, and biological interaction. This guide provides a comprehensive overview of its physicochemical properties, supported by established analytical methodologies. We delve into the structural and electronic characteristics that govern its behavior in both chemical and biological systems, offering a foundational understanding for its application in targeted therapeutic design. This document is intended to serve as a critical resource for researchers engaged in the exploration of novel boronic acid-based therapeutic agents.
Introduction: The Significance of Substituted Phenylboronic Acids in Medicinal Chemistry
Boronic acids have emerged as a pivotal class of compounds in medicinal chemistry, largely due to their unique ability to form reversible covalent bonds with diols—a common structural motif in biological macromolecules such as sugars and enzyme active sites.[1][2] The trailblazing success of bortezomib, a proteasome inhibitor for the treatment of multiple myeloma, has catalyzed extensive research into boronic acid derivatives as therapeutic agents.[2] The phenylboronic acid scaffold, in particular, offers a versatile platform for chemical modification, allowing for the fine-tuning of electronic properties, steric hindrance, and ultimately, biological activity.
The subject of this guide, 3-(Cyclohexylaminocarbonyl)-5-nitrophenylboronic acid, incorporates several key features that warrant detailed investigation:
-
The Boronic Acid Moiety: This functional group is the cornerstone of its biological activity, capable of interacting with serine, threonine, or tyrosine residues in enzyme active sites.
-
The Nitro Group: As a strong electron-withdrawing group, the nitro substituent significantly impacts the Lewis acidity of the boronic acid, thereby influencing its pKa and its propensity to interact with biological nucleophiles.[1]
-
The Cyclohexylaminocarbonyl Group: This bulky, lipophilic substituent is expected to play a crucial role in defining the compound's solubility, membrane permeability, and potential for specific hydrophobic interactions within a target binding pocket.
This guide will systematically explore the key physicochemical parameters of this compound, providing both theoretical context and practical experimental approaches for their determination.
Molecular Structure and Identification
A foundational aspect of characterizing any chemical entity is the unambiguous confirmation of its structure.
Table 1: Molecular Identifiers for 3-(Cyclohexylaminocarbonyl)-5-nitrophenylboronic acid
| Identifier | Value |
| IUPAC Name | [3-(cyclohexylcarbamoyl)-5-nitrophenyl]boronic acid |
| CAS Number | 871332-90-0 |
| Molecular Formula | C₁₃H₁₆BN₂O₅ |
| Molecular Weight | 291.09 g/mol |
| SMILES | O=C(NC1CCCCC1)c2cc(B(O)O)cc(c2)[O-] |
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the cyclohexyl protons, and the amide proton. The aromatic protons will likely appear as complex multiplets in the downfield region (δ 7.5-8.5 ppm). The cyclohexyl protons will present as a series of broad multiplets in the upfield region (δ 1.0-4.0 ppm). The amide proton (NH) will likely be a broad singlet, the chemical shift of which will be sensitive to solvent and concentration. The boronic acid protons (-B(OH)₂) are often broad and may exchange with residual water in the solvent, making them difficult to observe.
-
¹³C NMR: The carbon NMR will show characteristic signals for the aromatic carbons, the carbonyl carbon of the amide, and the carbons of the cyclohexyl ring. The carbon attached to the boron atom will have a characteristic chemical shift, typically in the range of 130-140 ppm.
-
¹¹B NMR: Boron-11 NMR is a crucial technique for characterizing boronic acids. A single, broad resonance is expected, with a chemical shift that is indicative of the trigonal planar geometry of the boronic acid.
The IR spectrum will provide valuable information about the functional groups present. Key expected vibrational frequencies include:
-
O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the boronic acid hydroxyl groups.
-
N-H stretching: A sharp to moderately broad peak around 3300-3500 cm⁻¹ for the amide N-H.
-
C=O stretching: A strong absorption band around 1640-1680 cm⁻¹ for the amide carbonyl.
-
NO₂ stretching: Two strong bands, one symmetric and one asymmetric, typically in the regions of 1330-1370 cm⁻¹ and 1510-1560 cm⁻¹, respectively.
-
B-O stretching: A strong, broad band in the range of 1310-1380 cm⁻¹.
High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula. Electrospray ionization (ESI) in negative ion mode is often effective for boronic acids, and would be expected to show a prominent ion corresponding to [M-H]⁻. Fragmentation patterns can provide further structural information.
Key Physicochemical Properties and Their Determination
The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic and pharmacodynamic behavior.
Table 2: Predicted and Expected Physicochemical Properties
| Property | Predicted/Expected Value | Significance in Drug Development |
| Melting Point (°C) | Not available; likely a high-melting solid | Purity assessment and solid-state characterization. |
| pKa | Expected to be acidic (around 7-8) | Influences ionization state at physiological pH, affecting solubility and target binding. |
| logP (Lipophilicity) | Moderately lipophilic | Governs membrane permeability, protein binding, and solubility. |
| Aqueous Solubility | Low to moderate | Impacts bioavailability and formulation development. |
Acidity (pKa)
The pKa of the boronic acid moiety is a critical parameter. The electron-withdrawing nitro group is expected to lower the pKa compared to unsubstituted phenylboronic acid (pKa ~8.8), making it a stronger Lewis acid.[4] An accurate determination of the pKa is crucial for understanding its ionization state at physiological pH (7.4) and its potential to interact with biological targets.
This method relies on monitoring the pH of a solution of the compound as a titrant (a strong base) is added.
-
Preparation: A precise weight of 3-(Cyclohexylaminocarbonyl)-5-nitrophenylboronic acid is dissolved in a suitable solvent system (e.g., a mixture of water and a co-solvent like methanol or DMSO to ensure solubility). The solution should be prepared under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) at a constant temperature (e.g., 25 °C).
-
Data Acquisition: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.
-
Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the half-equivalence point of the titration curve. For polyprotic acids, multiple inflection points may be observed.
Diagram: Workflow for Potentiometric pKa Determination
Caption: Workflow for pKa determination by potentiometric titration.
Lipophilicity (logP)
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP) between octanol and water, is a key determinant of a drug's ADME (absorption, distribution, metabolism, and excretion) properties.[5] The presence of the cyclohexyl group suggests that 3-(Cyclohexylaminocarbonyl)-5-nitrophenylboronic acid will be moderately lipophilic.
This is the traditional and most direct method for measuring logP.
-
Preparation: A known concentration of the compound is prepared in both n-octanol and water (or a suitable buffer, typically at a pH where the compound is in its neutral form). The two phases are pre-saturated with each other to ensure thermodynamic equilibrium.
-
Partitioning: Equal volumes of the aqueous and n-octanol solutions are combined in a flask and shaken vigorously for a set period (e.g., 24 hours) at a constant temperature to allow the compound to partition between the two phases.
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.
-
Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Aqueous Solubility
Aqueous solubility is a critical factor for oral bioavailability and formulation. The presence of both a polar boronic acid group and a nonpolar cyclohexylaminocarbonyl group suggests that the solubility of this compound will be pH-dependent.
This method determines the thermodynamic solubility of a compound.
-
Sample Preparation: An excess amount of the solid compound is added to a series of vials containing aqueous buffers at different pH values (e.g., pH 2, 5, 7.4, and 9).
-
Equilibration: The vials are sealed and agitated (e.g., on a shaker) at a constant temperature for a sufficient time (e.g., 24-48 hours) to reach equilibrium.
-
Sample Processing: The suspensions are filtered or centrifuged to remove the undissolved solid.
-
Quantification: The concentration of the dissolved compound in the clear supernatant is determined by a suitable analytical method (e.g., HPLC-UV).
-
Data Analysis: The solubility is reported as mg/mL or µM at each pH.
Synthesis and Purification
The synthesis of 3-(Cyclohexylaminocarbonyl)-5-nitrophenylboronic acid typically involves a multi-step process. A plausible synthetic route is outlined below, based on standard organic chemistry transformations.
Diagram: Plausible Synthetic Pathway
Caption: A potential synthetic route to the target compound.
Step-by-Step Synthetic Protocol (Hypothetical)
-
Acid Chloride Formation: 3-Bromo-5-nitrobenzoic acid is reacted with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an inert solvent like dichloromethane (DCM) to form the corresponding acid chloride. The reaction is typically carried out at room temperature or with gentle heating.
-
Amide Coupling: The crude acid chloride is then reacted with cyclohexylamine in the presence of a base such as triethylamine (Et₃N) in DCM. This nucleophilic acyl substitution reaction forms the N-cyclohexyl-3-bromo-5-nitrobenzamide.
-
Borylation: The aryl bromide is then converted to the boronic acid. This is commonly achieved via a lithium-halogen exchange using a strong base like n-butyllithium (n-BuLi) at low temperature (-78 °C), followed by quenching with a borate ester such as triisopropyl borate (B(OiPr)₃).
-
Hydrolysis and Purification: The resulting boronate ester is hydrolyzed with an acidic aqueous workup (e.g., dilute HCl) to yield the final product, 3-(Cyclohexylaminocarbonyl)-5-nitrophenylboronic acid. Purification is typically achieved by recrystallization or column chromatography.
Biological Context and Potential Applications
While specific biological activity data for 3-(Cyclohexylaminocarbonyl)-5-nitrophenylboronic acid is not extensively published, its structural features allow for informed hypotheses regarding its potential applications.
Potential as an Enzyme Inhibitor
The boronic acid moiety is a well-established pharmacophore for enzyme inhibition, particularly for serine proteases.[2] The boron atom can form a reversible tetrahedral adduct with the catalytic serine residue in the enzyme's active site, mimicking the transition state of peptide bond hydrolysis. The nitro group, by increasing the Lewis acidity of the boron, can enhance this interaction. The cyclohexylaminocarbonyl group can provide additional binding affinity through hydrophobic and hydrogen bonding interactions with residues in the active site, potentially leading to increased potency and selectivity.
Diagram: Hypothetical Enzyme Inhibition Mechanism
Caption: Reversible covalent inhibition of a serine protease by a boronic acid.
Applications in Drug Discovery
Given its potential as an enzyme inhibitor, this compound could be a valuable tool for:
-
Target Identification and Validation: As a chemical probe to investigate the function of specific enzymes.
-
Lead Optimization: The scaffold can be further modified to improve potency, selectivity, and pharmacokinetic properties.
-
Antimicrobial or Anticancer Research: Many proteases are validated targets in infectious diseases and oncology. For instance, related nitrophenylboronic acids have shown activity against various bacteria.[6]
Conclusion and Future Directions
3-(Cyclohexylaminocarbonyl)-5-nitrophenylboronic acid represents a promising scaffold for the development of novel therapeutic agents. Its physicochemical properties, driven by the interplay of the boronic acid, nitro, and cyclohexylaminocarbonyl groups, suggest a compound with tunable reactivity and lipophilicity. While further experimental validation of its properties and biological activity is required, the theoretical framework and established methodologies presented in this guide provide a solid foundation for future research. Key areas for future investigation include the detailed kinetic analysis of its interactions with specific enzyme targets, comprehensive ADME profiling, and structural biology studies to elucidate its binding mode. Such studies will be instrumental in unlocking the full therapeutic potential of this and related boronic acid derivatives.
References
-
PubChem. (n.d.). 3-Nitrophenylboronic Acid. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
- Janočková, J., et al. (2017). Investigation of Hydro-Lipophilic Properties of N-Alkoxyphenylhydroxynaphthalenecarboxamides. Molecules, 22(11), 1957.
- PubMed. (1997). Synthesis and biological activity of 3'-hydroxy-5'-aminobenzoxazinorifamycin derivatives. Yakugaku Zasshi, 117(10-11), 856-871.
- Chu, J. C.-C., et al. (2020). Mechanism of action of a boron-dependent antibiotic entails synergistic binding. Chemical Science, 11(30), 7857–7864.
- Ishiyama, T., et al. (2003). (3,4,5-trifluorophenyl)boronic acid. Organic Syntheses, 80, 128.
- De Biasi, V., & Valko, K. (2012). Development of Methods for the Determination of pKa Values. ADMET & DMPK, 1(1), 1-21.
-
Shimadzu. (n.d.). Analysis of Artificial Colorants by Ultra-Fast Liquid Chromatography-Mass Spectrometry. Retrieved January 26, 2026, from [Link]
- To, D. C., et al. (2022). Chemical Composition and Biological Activity of Vietnamese Vernonia amygdalina Essential Oil: In Vitro and In Silico Studies. Chemistry & Biodiversity, 19(9), e202200424.
- Janočková, J., et al. (2017). Investigation of Hydro-Lipophilic Properties of N-Alkoxyphenylhydroxynaphthalenecarboxamides. Molecules, 22(11), 1957.
- Sousa, S. F., et al. (2021). On the Computational Determination of the pKa of Some Arylboronic Acids. Molecules, 26(16), 4991.
- Kuda, O., et al. (2023). Structural elucidation of 3-nitrophenylhydrazine derivatives of tricarboxylic acid cycle acids and optimization of their fragmentation to boost sensitivity in liquid chromatography-mass spectrometry.
-
Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved January 26, 2026, from [Link]
-
University of Strathclyde. (n.d.). pKa measurement. Retrieved January 26, 2026, from [Link]
- Esposito, G., et al. (2020). Biological Activities of Cyclic and Acyclic B-Type Laxaphycins in SH-SY5Y Human Neuroblastoma Cells. Marine Drugs, 18(7), 364.
- Chidella, K. S., et al. (2021). A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. American Journal of Analytical Chemistry, 12(3), 74-86.
-
ResearchGate. (n.d.). Figure 2. 1 H-NMR spectra of (a) 10 mM 4-Nitrophenyl boronic acid in d.... Retrieved January 26, 2026, from [Link]
- Das, A., et al. (2023). Phytochemical Profiling, Biological Activities, and In Silico Molecular Docking Studies of Causonis trifolia (L.) Mabb. & J.Wen Shoot. Molecules, 28(7), 3055.
-
ResearchGate. (n.d.). Structural Studies of Some o- and p-Nitrophenylcarbamates by IR Spectroscopy and X-Ray Diffraction. Retrieved January 26, 2026, from [Link]
- Brem, J., et al. (2020). Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry.
- Zengin, G., et al. (2017). Enzyme Inhibitory Properties, Antioxidant Activities, and Phytochemical Profile of Three Medicinal Plants from Turkey.
-
PubChem. (n.d.). (3-(Benzylcarbamoyl)-5-nitrophenyl)boronic acid. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
- Li, Y., et al. (2018). Boronic acid-based enzyme inhibitors: a review of recent progress. European Journal of Medicinal Chemistry, 157, 935–946.
Sources
- 1. (3-Chloro-5-nitrophenyl)boronic acid | Benchchem [benchchem.com]
- 2. Boronic acid-based enzyme inhibitors: a review of recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-Nitrophenylboronic Acid | C6H6BNO4 | CID 1677 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and biological activity of 3'-hydroxy-5'-aminobenzoxazinorifamycin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
